

In-Depth Technical Guide to BAY-3153 Target Engagement Studies

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For Researchers, Scientists, and Drug Development Professionals

Core Objective:

This document provides a comprehensive technical overview of the target engagement studies for **BAY-3153**, a potent and selective antagonist of the C-C motif chemokine receptor 1 (CCR1). The information herein is curated for professionals in the fields of pharmacology, cell biology, and drug development to facilitate a deeper understanding of **BAY-3153**'s mechanism of action and its interaction with its designated biological target.

Introduction to BAY-3153 and its Target: CCR1

BAY-3153 is a chemical probe designed as a selective antagonist for CCR1.[1][2] CCR1, a G-protein coupled receptor (GPCR), is a key player in the inflammatory response. It is highly expressed on various immune cells, including monocytes, macrophages, T-cells, and dendritic cells. The primary function of CCR1 is to mediate the migration of these leukocytes to sites of inflammation in response to binding by its chemokine ligands. By inhibiting CCR1, **BAY-3153** has the potential to modulate inflammatory responses, which has been demonstrated in preclinical models where it reduced the infiltration of macrophages.[3]

Quantitative Target Engagement Data

The potency of **BAY-3153** has been quantified across different species, highlighting its strong affinity for CCR1. The following table summarizes the available half-maximal inhibitory



concentration (IC50) values.

Species	Target	Assay Type	IC50 (nM)	Reference
Human	CCR1	Biochemical (Ca2+-flux)	3	[1][2]
Rat	CCR1	Biochemical (Ca2+-flux)	11	[1][2]
Mouse	CCR1	Biochemical (Ca2+-flux)	81	[1][2]

Signaling Pathway of CCR1

The diagram below illustrates the general signaling cascade initiated by chemokine binding to CCR1 and the point of intervention for **BAY-3153**. As a GPCR, CCR1 activation leads to the dissociation of G-protein subunits, initiating downstream signaling events that culminate in cellular responses such as chemotaxis, proliferation, and differentiation.[3]



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Caption: CCR1 signaling pathway and the inhibitory action of BAY-3153.

Experimental Protocols for Target Engagement

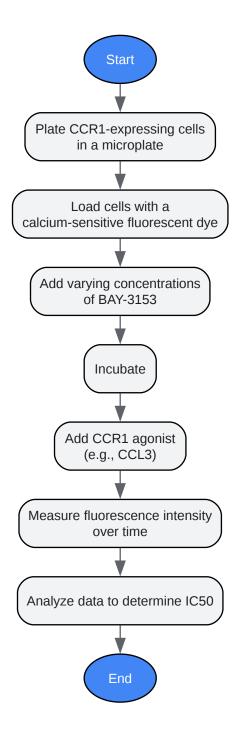
While specific, detailed protocols for **BAY-3153** target engagement studies are not publicly available, this section outlines the general methodologies for the types of assays typically employed for such a compound.



Biochemical Ca2+-Flux Assay

This assay is the primary method cited for determining the IC50 values of **BAY-3153**. It measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.

Workflow Diagram:





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Caption: General workflow for a Ca2+-flux assay.

Detailed Methodology:

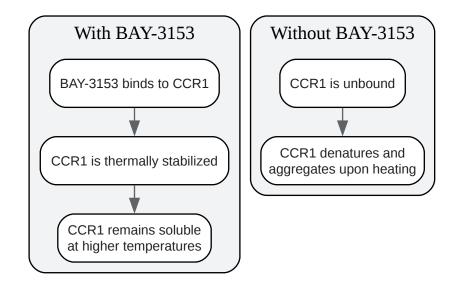
- Cell Culture: Cells endogenously expressing or engineered to overexpress CCR1 are cultured and seeded into 96- or 384-well microplates.
- Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cell and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.
- Compound Incubation: Various concentrations of BAY-3153 are added to the wells and incubated for a specific period to allow for receptor binding.
- Agonist Stimulation: A known CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to stimulate the receptor and induce calcium release from intracellular stores.
- Signal Detection: The fluorescence intensity is measured immediately before and after the addition of the agonist using a plate reader equipped for fluorescence detection.
- Data Analysis: The increase in fluorescence upon agonist addition is indicative of intracellular
 calcium mobilization. The inhibitory effect of BAY-3153 is determined by the reduction in this
 fluorescence signal. IC50 values are calculated by plotting the percentage of inhibition
 against the logarithm of the compound concentration and fitting the data to a four-parameter
 logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Logical Relationship Diagram:





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Caption: The logical principle behind the Cellular Thermal Shift Assay.

Detailed Methodology:

- Cell Treatment: Intact cells are treated with either a vehicle control or a range of concentrations of BAY-3153.
- Heating: The cell suspensions are heated to various temperatures to induce protein denaturation.
- Cell Lysis: The cells are lysed to release the intracellular contents.
- Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
- Protein Detection: The amount of soluble CCR1 in the supernatant is quantified using a specific antibody-based method such as Western blotting or an immunoassay.
- Data Analysis: A "melting curve" is generated by plotting the amount of soluble CCR1 against
 the temperature. A shift in this curve to a higher temperature in the presence of BAY-3153
 indicates target engagement.



Conclusion

BAY-3153 is a well-characterized, selective antagonist of CCR1 with potent inhibitory activity in the nanomolar range. The primary method for quantifying its target engagement has been the biochemical Ca2+-flux assay, which directly measures the functional consequence of receptor antagonism. While specific applications of other target engagement assays like CETSA for **BAY-3153** have not been detailed in public literature, their general principles provide robust frameworks for further investigation into the cellular and in vivo interaction of **BAY-3153** with its target. The data and methodologies presented in this guide offer a solid foundation for researchers and drug developers working with or interested in the pharmacology of CCR1 antagonists.

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